1-(1-Bromooctan-2-YL)pyrrolidine-2,5-dione
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Overview
Description
1-(1-Bromooctan-2-YL)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine rings are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities
Preparation Methods
The synthesis of 1-(1-Bromooctan-2-YL)pyrrolidine-2,5-dione typically involves the reaction of N-hydroxysuccinimide with 1-bromooctane under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-(1-Bromooctan-2-YL)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction can lead to the formation of amine derivatives. Common reagents used in these reactions include sodium borohydride for reduction and hydrogen peroxide for oxidation. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Bromooctan-2-YL)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Bromooctan-2-YL)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
1-(1-Bromooctan-2-YL)pyrrolidine-2,5-dione can be compared with other pyrrolidine derivatives such as:
Pyrrolidine-2,5-dione: A simpler analog without the bromooctyl group.
1-(2-Sulfanylethyl)pyrrolidine-2,5-dione: Contains a sulfanylethyl group instead of a bromooctyl group.
1-Ethyl-Pyrrolidine-2,5-Dione: A derivative with an ethyl group. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
89736-74-3 |
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Molecular Formula |
C12H20BrNO2 |
Molecular Weight |
290.20 g/mol |
IUPAC Name |
1-(1-bromooctan-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H20BrNO2/c1-2-3-4-5-6-10(9-13)14-11(15)7-8-12(14)16/h10H,2-9H2,1H3 |
InChI Key |
KJMUOVRFURBFCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CBr)N1C(=O)CCC1=O |
Origin of Product |
United States |
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